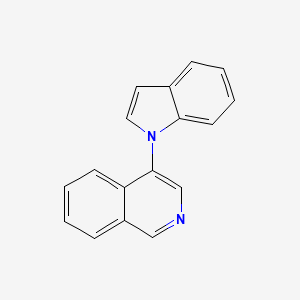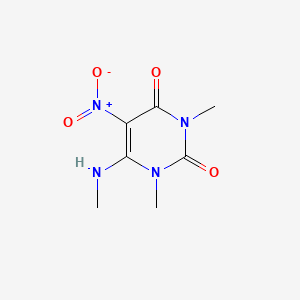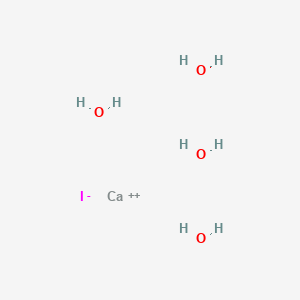
5-(Dimethylamino)isoindoline-1,3-dithione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylamino)isoindoline-1,3-dithione is a heterocyclic compound that belongs to the isoindoline family. Isoindolines are known for their diverse biological activities and are present in many synthetic compounds, natural products, and bioactive small molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)isoindoline-1,3-dithione typically involves the reaction of isoindoline derivatives with dimethylamine and sulfur sources. One common method is the reaction of isoindoline-1,3-dione with dimethylamine and elemental sulfur under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography techniques .
化学反応の分析
Types of Reactions: 5-(Dimethylamino)isoindoline-1,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dithione group to dithiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0-25°C.
Reduction: Lithium aluminum hydride; reaction temperature: -10 to 0°C.
Substitution: Various nucleophiles such as alkyl halides or aryl halides; reaction temperature: 25-50°C.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dithiols.
Substitution: Substituted isoindoline derivatives.
科学的研究の応用
5-(Dimethylamino)isoindoline-1,3-dithione has a wide range of applications in scientific research:
作用機序
The mechanism of action of 5-(Dimethylamino)isoindoline-1,3-dithione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. Additionally, its ability to inhibit β-amyloid protein aggregation indicates potential use in the treatment of Alzheimer’s disease .
類似化合物との比較
Isoindoline-1,3-dione: Known for its anticancer and antimicrobial properties.
N-Substituted isoindolines: Display a wide range of biological activities, including enzyme inhibition and receptor modulation.
Uniqueness: 5-(Dimethylamino)isoindoline-1,3-dithione stands out due to its unique dithione group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for the development of advanced materials and potential therapeutic agents .
特性
分子式 |
C10H10N2S2 |
|---|---|
分子量 |
222.3 g/mol |
IUPAC名 |
5-(dimethylamino)isoindole-1,3-dithione |
InChI |
InChI=1S/C10H10N2S2/c1-12(2)6-3-4-7-8(5-6)10(14)11-9(7)13/h3-5H,1-2H3,(H,11,13,14) |
InChIキー |
OHWZDGMPEGCYCT-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C(=S)NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,4-Trichloro-5-[(ethenyloxy)methyl]benzene](/img/structure/B14124789.png)



![Benzo[4,5][1,2,3]triazino[1,6-a]indole](/img/structure/B14124806.png)

methanone](/img/structure/B14124810.png)

![4-[[2-[[2-[[4-amino-2-[[6-amino-2-[[5-amino-2-[[2-[[2-[2-[[2-[[6-amino-2-[[5-carbamimidamido-2-[2-(3-phenylpropanoylamino)propanoylamino]pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-[[1-[[6-amino-1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14124843.png)


![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)

